1-溴-1-乙氧基环丙烷

描述

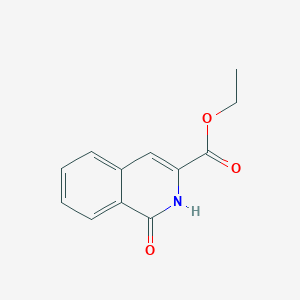

1-Bromo-1-ethoxycyclopropane is a chemical compound with the molecular formula C5H9BrO . It is a colorless to yellow liquid with a molecular weight of 165.03 .

Synthesis Analysis

The synthesis of 1-Bromo-1-ethoxycyclopropane has been developed starting from inexpensive γ-butyrolactone via bromination, cyclisation, ammoniation and dehydration reaction . The sequence proceeds in good yield .Molecular Structure Analysis

The molecular structure of 1-Bromo-1-ethoxycyclopropane is represented by the linear formula C5H9BrO . The InChI code for the compound is 1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 .Physical And Chemical Properties Analysis

1-Bromo-1-ethoxycyclopropane is a colorless to yellow liquid . It has a molecular weight of 165.03 . The compound is sparingly soluble in water and soluble in most organic solvents.科学研究应用

合成和反应研究

环丁酮的合成:1-溴-1-乙氧基环丙烷被用作环丁酮合成中的中间体,特别是在 (E)-2-(1-丙烯基)环丁酮的形成中,展示了其在扩环反应和卤素取代反应中的用途 (Miller 和 Gadwood,2003 年)。

环丙烷和杂环的形成:它有助于环丙烷内酯和稠合杂环化合物的形成,在涉及迈克尔引发成环反应的反应机理中发挥重要作用 (Fariña 等人,1987 年)。

应变烃的合成:在高度应变烃(如四环[3.3.1.13.7.01.3]癸烷)的合成中观察到了它的用途,它与溴反应生成中间体溴金刚烷氧鎓三溴化物 (Pincock 等人,1972 年)。

环加成反应:它经历二聚化和环加成反应,形成二螺[2.0.2.2]辛烷等化合物,展示了其在复杂分子结构形成中的反应性 (Bottini 和 Cabral,1978 年)。

少年激素和萜类结构的合成:该化合物在合成同萜类和萜类结构(如少年激素 (JH-II) 和 β-辛烯醛)中有效,展示了其在有机合成中的多功能性 (Morizawa 等人,1984 年)。

电还原和不对称合成:它参与溴环丙烷的电还原,生成旋光活性产物,表明其在不对称合成中的潜力 (Hazard 等人,1982 年)。

其他应用

进入双环丙基衍生物:它用于合成各种 1-环丙基环丙烷衍生物,说明了其在获取多种双环丙基化合物中的作用 (Meijere 等人,2010 年)。

羰基化研究:该化合物是电化学还原羰基化研究中的关键参与者,突出了其在羰基化反应中的重要性 (Yanilkin 等人,1996 年)。

卤代儿茶酚的形成:它通过环加成反应促进了卤代儿茶酚的形成,强调了其在合成特殊有机化合物中的作用 (Truong 等人,2010 年)。

食品质量控制中的识别:它的衍生物 2-烷基环丁酮被用作识别辐照食品的标记,展示了其在食品质量控制中的应用 (Mörsel 和 Schmiedl,1994 年)。

硅环丙烷的合成:该化合物有助于合成稳定的 1-溴-1-硅环丙烷,这是合成硅环丙烷的新途径,展示了其在硅化学中的作用 (Cho 等人,2012 年)。

安全和危害

作用机制

Target of Action

1-Bromo-1-ethoxycyclopropane is a chemical compound with the molecular formula C5H9BrO The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that bromo compounds often participate inE2 elimination reactions , which require an anti-periplanar arrangement of atoms . This suggests that 1-Bromo-1-ethoxycyclopropane might interact with its targets through a similar mechanism, leading to changes in the molecular structure.

Biochemical Pathways

It’s known that the compound can be used in the synthesis of variouscyclobutanones , indicating that it may influence pathways related to these structures.

Result of Action

Given its potential role in the synthesis of cyclobutanones , it may influence cellular processes related to these structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the rate of E2 elimination reactions, which 1-Bromo-1-ethoxycyclopropane might participate in, can be influenced by factors such as temperature, solvent, and the presence of a base .

属性

IUPAC Name |

1-bromo-1-ethoxycyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSPBKRLRIJAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538811 | |

| Record name | 1-Bromo-1-ethoxycyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95631-62-2 | |

| Record name | 1-Bromo-1-ethoxycyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 1-Bromo-1-ethoxycyclopropane in organic synthesis?

A1: 1-Bromo-1-ethoxycyclopropane serves as a valuable reagent for synthesizing cyclobutanones. [, ] This compound can undergo lithium-halogen exchange reactions to form 1-Lithio-1-ethoxycyclopropane, a nucleophile that reacts with various electrophiles. [] Subsequent transformations can lead to the formation of cyclobutanone derivatives.

Q2: Can you describe the mechanism of cyclobutanone formation using 1-Bromo-1-ethoxycyclopropane?

A2: While the provided abstracts don't detail the complete mechanism, we can infer the key steps:

- Lithium-Halogen Exchange: 1-Bromo-1-ethoxycyclopropane reacts with a strong base like tert-butyllithium to form 1-Lithio-1-ethoxycyclopropane. []

- Nucleophilic Attack: The 1-Lithio-1-ethoxycyclopropane acts as a nucleophile and attacks an electrophile. One example from the abstracts is the reaction with (E)-1-ethoxy-1-(1-hydroxy-2-butenyl)cyclopropane. []

- Ring Expansion & Rearrangement: The resulting intermediate undergoes ring expansion and potential rearrangements to yield the desired cyclobutanone derivative. [, ]

Q3: Are there alternative methods to generate the reactive intermediate, 1-Lithio-1-ethoxycyclopropane?

A3: Yes, researchers have explored alternative routes to generate 1-Lithio-1-ethoxycyclopropane. One method involves reductive lithiation of 1-methoxy-1-phenylthiocyclopropane using Lithium 4,4′-Di-tert-butylbiphenylide (LDBB) or Lithium 1-(Dimethylamino)naphthalenide (LDMAN). [] This suggests that modifying the substituents on the cyclopropane ring can provide alternative synthetic pathways.

Q4: What are the potential advantages of using 1-Bromo-1-ethoxycyclopropane over other cyclobutanone synthesis methods?

A4: While the provided abstracts don't directly compare 1-Bromo-1-ethoxycyclopropane with other methods, its value likely lies in:

- Mild Reaction Conditions: Organolithium reagents are highly reactive, but using low temperatures (-78°C) allows for greater control and selectivity. []

Q5: What are the safety considerations when working with 1-Bromo-1-ethoxycyclopropane?

A5: The abstracts highlight that reactions involving 1-Bromo-1-ethoxycyclopropane often utilize air and moisture-sensitive reagents like tert-butyllithium, which is extremely pyrophoric. [, ] Researchers need to take appropriate precautions:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3059149.png)

![[1,1'-Binaphthalen]-4-ol](/img/structure/B3059151.png)

![3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine](/img/structure/B3059152.png)